molecular formula C10H17Cl B13163130 4-(Chloromethyl)-4-propylcyclohex-1-ene

4-(Chloromethyl)-4-propylcyclohex-1-ene

Cat. No.: B13163130
M. Wt: 172.69 g/mol
InChI Key: AAQONFBDWIEFFJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-propylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a propyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-propylcyclohex-1-ene typically involves the chloromethylation of 4-propylcyclohex-1-ene. One common method is the reaction of 4-propylcyclohex-1-ene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents may be explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-propylcyclohex-1-ene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction of the double bond in the cyclohexene ring can yield the corresponding cyclohexane derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclohexene derivatives with various functional groups.

    Oxidation: Cyclohexenone or cyclohexanol derivatives.

    Reduction: 4-(Chloromethyl)-4-propylcyclohexane.

Scientific Research Applications

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.

    Industrial Chemistry: It can be used as a building block for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-propylcyclohex-1-ene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-4-propylcyclohex-1-ene: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar in structure but with an ethyl group instead of a propyl group.

    4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar in structure but with a methyl group instead of a propyl group.

Uniqueness

4-(Chloromethyl)-4-propylcyclohex-1-ene is unique due to the presence of both a chloromethyl group and a propyl group on the cyclohexene ring

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

4-(chloromethyl)-4-propylcyclohexene

InChI

InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3

InChI Key

AAQONFBDWIEFFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC=CC1)CCl

Origin of Product

United States

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